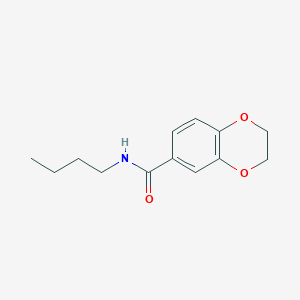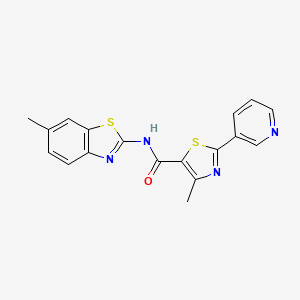![molecular formula C17H19BrN2O B4777465 N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4777465.png)
N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Overview
Description
N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea, also known as BDEU, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of urea derivatives and is commonly used as a tool for studying the mechanism of action and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve function. By inhibiting these enzymes, N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea can increase the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for various diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea in lab experiments include its high purity and stability, which makes it a reliable tool for studying the mechanism of action and physiological effects of various compounds. However, the limitations of using N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea include its high cost and limited availability, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for the use of N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's and Parkinson's disease. N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial for these diseases. Another potential application is in the development of new pesticides and insecticides. N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been shown to be effective against various insects, and could be used as a template for the development of new compounds with improved efficacy and safety.
Scientific Research Applications
N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has been used extensively in scientific research as a tool for studying the mechanism of action and physiological effects of various compounds. It has been used as a reference compound for testing the activity of various compounds against enzymes such as acetylcholinesterase and butyrylcholinesterase. N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea has also been used as a model compound for studying the interaction of compounds with biological membranes.
properties
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-11-8-9-14(10-12(11)2)13(3)19-17(21)20-16-7-5-4-6-15(16)18/h4-10,13H,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKKKUBDZMOCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-isopropoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4777388.png)
![2,2-dichloro-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4777398.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4777409.png)
![3,8-bis[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4777413.png)


![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777448.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4777455.png)
![N-[4-(acetylamino)phenyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4777457.png)
![methyl 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4777473.png)
![N-(4-bromo-2-fluorophenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B4777477.png)
![N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(1H-indazol-1-yl)-1-propanamine](/img/structure/B4777483.png)
![methyl [6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4777485.png)